molecular formula C16H25NO3 B11025992 N-heptyl-2,6-dimethoxybenzamide

N-heptyl-2,6-dimethoxybenzamide

Cat. No.: B11025992
M. Wt: 279.37 g/mol
InChI Key: SYTYSARPXPSJOH-UHFFFAOYSA-N
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Description

N-heptyl-2,6-dimethoxybenzamide is an organic compound with the molecular formula C16H25NO3 It is a derivative of benzamide, characterized by the presence of a heptyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with heptylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-heptyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-heptyl-2,6-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-heptyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-heptyl-2,6-dimethoxybenzamide is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties compared to other benzamide derivatives. This structural feature may enhance its lipophilicity, influencing its biological activity and making it a valuable compound for various applications .

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-heptyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H25NO3/c1-4-5-6-7-8-12-17-16(18)15-13(19-2)10-9-11-14(15)20-3/h9-11H,4-8,12H2,1-3H3,(H,17,18)

InChI Key

SYTYSARPXPSJOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=C(C=CC=C1OC)OC

Origin of Product

United States

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